![molecular formula C14H11ClO2 B1349249 2-(3'-氯-[1,1'-联苯]-4-基)乙酸 CAS No. 5001-94-5](/img/structure/B1349249.png)

2-(3'-氯-[1,1'-联苯]-4-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

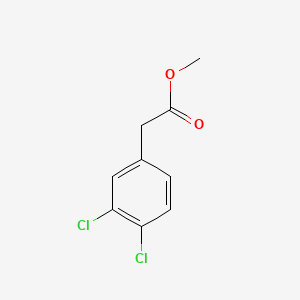

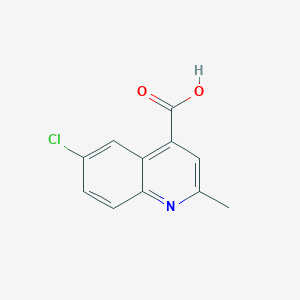

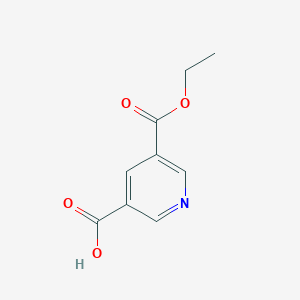

“2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound that contains a biphenyl group, which consists of two benzene rings connected by a single bond, and an acetic acid group. The molecule also contains a chlorine atom attached to one of the benzene rings .

Synthesis Analysis

The synthesis of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” could potentially involve Friedel-Crafts alkylation or acylation reactions . These reactions involve the electrophilic aromatic substitution of a carbocation by a pi bond from an aromatic ring. In the case of acylation, an acid chloride or acid anhydride is used in the presence of an aluminum chloride catalyst to introduce an acyl group into the aromatic ring .

Molecular Structure Analysis

The molecular structure of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” consists of a biphenyl group and an acetic acid group. The biphenyl group consists of two benzene rings connected at the [1,1’] position. One of the benzene rings has a chlorine atom attached to it .

Chemical Reactions Analysis

The chemical reactions of “2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid” could involve electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation . These reactions involve the attack of a carbocation by a pi bond from an aromatic ring, resulting in the substitution of one of the aromatic protons by an alkyl or acyl group .

科学研究应用

合成和化学分析

2-(3'-氯-[1,1'-联苯]-4-基)乙酸在合成各种化合物中起着至关重要的中间体作用。例如,它在三组分、分子内Ugi反应中被用于产生新颖的取代吲哚酮哌啶衍生物,展示了它在创建复杂分子结构方面的实用性(Ghandi, Zarezadeh, & Taheri, 2012)。同样,它在通过涉及1,2-氢硼化和1,1-有机硼化的过程中合成1-硅环戊-2-烯衍生物中的作用突显了它在有机金属化学中的多功能性(Khan, Kempe, & Wrackmeyer, 2009)。

药物化合物分析

该化合物在药物研究中也发挥着关键作用,特别是在光降解产物的结构分析方面。例如,针对治疗膀胱过度活动的药物化合物的光降解行为研究利用了2-(3'-氯-[1,1'-联苯]-4-基)乙酸衍生物来了解光照射后的光氧化过程,从而深入了解药物稳定性和降解途径,带来独特的见解(Wu, Hong, & Vogt, 2007)。

有机合成研究

在有机合成领域,这种化学物质在探索亲电取代反应方面发挥了关键作用,促进了复杂有机分子如联苯衍生物的合成。这对于开发新材料和研究反应机制具有重要意义(Fischer & Greig, 1974)。

环境和光解研究

环境科学研究受益于对相关化合物的光解转化研究,为了解这类化学物质在紫外辐射下如何分解提供了见解。这项研究对于理解药物和其他化学物质的环境影响至关重要(Eriksson, Svanfelt, & Kronberg, 2010)。

作用机制

Target of Action

Similar compounds have been known to target enzymes involved in the synthesis of prostaglandins .

Mode of Action

It’s worth noting that similar compounds have been known to interact with their targets through electrophilic aromatic substitution reactions .

Biochemical Pathways

Related compounds have been known to affect the synthesis of prostaglandins .

Pharmacokinetics

Similar compounds have been known to undergo reactions at the benzylic position, which could potentially influence their pharmacokinetic properties .

Result of Action

Similar compounds have been known to possess anticancer properties .

Action Environment

It’s worth noting that the rate of reaction of similar compounds can be influenced by factors such as electronegativity .

生化分析

Biochemical Properties

2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, thereby affecting cellular redox balance and oxidative stress levels .

Cellular Effects

The effects of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic processes .

Molecular Mechanism

At the molecular level, 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it can undergo degradation under certain conditions, leading to the formation of metabolites with distinct biochemical properties. These temporal changes can impact the overall efficacy and safety of this compound in experimental settings .

Dosage Effects in Animal Models

The effects of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies .

Metabolic Pathways

2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a crucial role in its biotransformation. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may retain biological activity. These pathways can also influence metabolic flux and the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound in different cellular compartments. For instance, it may be transported into cells via organic anion transporters and distributed to various organelles, influencing its overall bioavailability and activity .

Subcellular Localization

The subcellular localization of 2-(3’-Chloro-[1,1’-biphenyl]-4-yl)acetic acid is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biochemical effects .

属性

IUPAC Name |

2-[4-(3-chlorophenyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-13-3-1-2-12(9-13)11-6-4-10(5-7-11)8-14(16)17/h1-7,9H,8H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYYGQTZEFSDIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362628 |

Source

|

| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5001-94-5 |

Source

|

| Record name | (3'-Chloro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)